molecular formula C9H9BrO2 B050980 Methyl 2-bromomethylbenzoate CAS No. 2417-73-4

Methyl 2-bromomethylbenzoate

Cat. No. B050980
CAS RN: 2417-73-4
M. Wt: 229.07 g/mol
InChI Key: QKASDIPENBEWBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 2-bromomethylbenzoate can be synthesized through various chemical routes. One approach involves the reaction of 2-methylbenzoic acid with bromine, utilizing a free radical mechanism under light or with azobisisobutyronitrile (AIBN) as an initiator to yield 2-(bromomethyl)benzoic acid, which can subsequently be esterified to form the target compound (Wang Ping, 2011). Another method described involves the bromination of methyl 4-methylbenzoate with N-bromosuccinimide (NBS), optimizing the reaction conditions to achieve high yields of Methyl 4-(bromomethyl)benzoate (Bi Yun-mei, 2012).

Molecular Structure Analysis

The molecular structure and vibrational properties of compounds similar to Methyl 2-bromomethylbenzoate have been studied using density functional theory (DFT). These studies provide insights into the vibrational modes, molecular dynamics, and electronic properties of the molecule. For instance, the molecular structure, vibrational spectra, and hyperpolarizability of related bromobenzoate esters have been investigated, highlighting the significance of hyper conjugative interactions and charge delocalization in these molecules (A. Saxena, Megha Agrawal, Archana Gupta, 2015).

Chemical Reactions and Properties

Methyl 2-bromomethylbenzoate undergoes various chemical reactions, leveraging its bromomethyl group for further functionalization. It participates in nucleophilic substitution reactions, allowing the introduction of various nucleophiles into the molecule. The presence of the ester group also enables reactions such as hydrolysis and reduction, offering pathways to modify the ester functionality or convert it into other functional groups.

Physical Properties Analysis

While specific studies on the physical properties of Methyl 2-bromomethylbenzoate are not directly mentioned, related research on bromobenzoates provides valuable context. Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the behavior of these compounds in different environments and their applicability in synthesis and material science.

Chemical Properties Analysis

The chemical properties of Methyl 2-bromomethylbenzoate, including its reactivity and stability, are influenced by its functional groups. The bromomethyl group enhances its reactivity, making it a versatile intermediate for coupling reactions and the synthesis of more complex molecules. Stability studies, such as those performed on similar compounds, shed light on the conditions under which these materials can be handled and stored without degradation.

Scientific Research Applications

  • It has been used as a key intermediate in the synthesis of anti-cancer drugs inhibiting thymidylate synthase (Cao, 2004).

  • The compound played a role in the detection and quantification of genotoxic impurities in lenalidomide, a drug used for certain cancers and immune disorders (Gaddam et al., 2020).

  • Its application in the synthesis of (±)-Bharatamin through a process involving alkylation and spontaneous intramolecular cyclization was demonstrated (Reimann et al., 1996).

  • Methyl 2-bromomethylbenzoate was used in the synthesis of various compounds with antihypertensive α-blocking activity, showcasing its importance in medicinal chemistry (Abdel-Wahab et al., 2008).

  • Its derivatives, such as Methyl 4-Bromo-2-methoxybenzoate, were synthesized for potential applications in pharmaceuticals (Chen, 2008).

  • The compound was utilized in the synthesis of intermediates of Bifendate, a liver-protecting drug (Bao, 2013).

  • Methyl 2-bromomethylbenzoate played a role in vibrational studies and molecular properties analysis, contributing to understanding molecular dynamics in materials science (Saxena et al., 2015).

  • It was involved in the synthesis of 2-aminothiazole derivatives with antitumor activities, highlighting its relevance in cancer research (Li et al., 2016).

Safety And Hazards

Methyl 2-bromomethylbenzoate can cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Methyl 2-bromomethylbenzoate is primarily used in research and development, particularly in the synthesis of various compounds in the pharmaceutical and agrochemical industries . Its future directions will likely continue in these areas, with potential expansion as new applications and properties are discovered.

properties

IUPAC Name

methyl 2-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKASDIPENBEWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370515
Record name Methyl 2-bromomethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromomethylbenzoate

CAS RN

2417-73-4
Record name Methyl 2-bromomethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(bromomethyl)benzoate
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Synthesis routes and methods I

Procedure details

To a solution of 2-methylbenzoic acid methyl ester (33.0 g) in tetrachlorocarbon (440 ml) were added N-bromosuccinimide (43.0 g) and AIBN (2,2′-azobisisobutyronitrile, 361 mg) and the mixture was refluxed for 30 minutes. The reaction mixture was cooled down to 0° C. and cinnamoic acid that appeared were filtered off and the filtrate was concentrated. The residue was purified by distillation under reduced pressure to give the title compound having the following physical data (28.0 g, colorless oil).
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
361 mg
Type
reactant
Reaction Step One
Quantity
440 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of methyl 2-methylbenzoate (5.0 g, 0.033 mmol) and N-bromosuccinimide (5.9 g, 0.033 mmol) in CCl4 (50 mL) was added benzoyl peroxide (0.04 g, 0.00016 mmol). The mixture was heated to reflux for 1.5 h, cooled to room temperature, filtered through Celite, and concentrated to afford methyl 2-(bromomethyl)benzoate (7.2 g, ca. 94% mass recovery), which was contaminated with ca. 14% unreacted starting material and was used without purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of methyl-2-methylbenzoate (250 mg, 1.66 mmol), NBS (296 mg, 1.66 mmol) and dibenzoylperoxide (403 mg, 1.66 mmol) was stirred under reflux for one day. After purification by flash chromatography, 350 mg (1.53 mmol, 92%) of methyl-2-(bromomethyl)benzoate were obtained as a colorless oil.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
296 mg
Type
reactant
Reaction Step One
Quantity
403 mg
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of methyl-o-toluate (0.93 mL, 6.6 mmol), N-bromosuccinimide (1.25 g, 7.0 mmol) and azaisobutryonitrile (11 mg, 0.07 mmol) in chloroform (10 mL) was heated at 65° for 16 h. After cooling to rt, the mixture was diluted with dichloromethane and washed with H2O and then brine. The organic phase was collected, dried (MgSO4) and concentrated in vacuo to give methyl 2-(bromomethyl)benzoate.
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
CR Allen, DK Brown, JL Potts, C Ji - Journal of The …, 2013 - iopscience.iop.org
… In this study, methyl 2-bromomethylbenzoate was electrolyzed at carbon cathodes in DMF without or with the addition of water, which acts as the proton donor. The substrate can be …
Number of citations: 3 iopscience.iop.org
CR Allen, DK Brown, JL Potts, C Ji - ECS Transactions, 2013 - iopscience.iop.org
… In this study, methyl 2-bromomethylbenzoate was electrolyzed at carbon cathodes in DMF without or with the addition of water, which acts as the proton donor. The substrate can be …
Number of citations: 4 iopscience.iop.org
C Ji, T Simon, A Vasquez, A Kelcher… - … Meeting Abstracts 237, 2020 - iopscience.iop.org
… Recently, our group studied the reduction of methyl 2-bromomethylbenzoate at carbon cathodes in DMF and found that the corresponding benzylic anions could be formed, which would …
Number of citations: 0 iopscience.iop.org
C Allen, D Brown, J Potts, C Ji - ECS Meeting Abstracts, 2012 - iopscience.iop.org
… In this study, methyl 2-bromomethylbenzoate was electrolyzed at carbon cathodes in dimethylformamide (DMF) without or with the addition of water, which acts as proton donor. The …
Number of citations: 0 iopscience.iop.org
S Danishefsky, TA Bryson… - The Journal of Organic …, 1975 - ACS Publications
Reactions of 3,4-benzopyrrolidinones with .beta.-ketoesters Page 1 796 J. Org. Chem., Vol. No. Notes ton, and RN Young, J. Chem. Soc. C, 2674 (1968); L. Mangón! and V. Dovinola, …
Number of citations: 41 pubs.acs.org
A Gomila, S Duval, C Besnard, KW Krämer… - Inorganic …, 2014 - ACS Publications
… The mixture is refluxed for 30 min, and the crude methyl-2-bromomethylbenzoate, 2 (3.73 g, 14.0 mmol), was added in 30 mL of distilled CH 3 CN. The solution was refluxed for 3–4 days…
Number of citations: 11 pubs.acs.org
JT Feutrill, GA Holloway, F Hilli, HM Hügel… - Tetrahedron …, 2000 - Elsevier
… The Stille coupling 11 between stannane 13 and methyl 2-bromomethylbenzoate was best effected under conditions reported by Farina 18 to give the E alkene 14 (E:Z selectivity>95:5) …
Number of citations: 53 www.sciencedirect.com
L Torun, TW Robison, J Krzykawski, DW Purkiss… - Tetrahedron, 2005 - Elsevier
… (A model study performed with methyl 2-bromomethylbenzoate showed competing attack of the sodium alkoxide derived from (hydroxymethyl)cyclohexanol at both the benzylic and …
Number of citations: 19 www.sciencedirect.com
H Jiang, W Lu, K Yang, G Ma, M Xu, J Li… - … A European Journal, 2014 - Wiley Online Library
… When methyl 2-bromomethylbenzoate (2 h) was used in the cross-coupling reaction with 1 a, in addition to the cross-coupling product 3 aa (20 %), an unexpected homocoupling …
I Hirao, T Fujimoto, T Morita, F Tone… - Memoirs of the Kyushu …, 1976 - kyutech.repo.nii.ac.jp
… Methyl 2-bromomethylbenzoate (VIa) was prepared by the bromination of methyl o-toluate (Va) with bromine in the presence of benzoyl peroxide. Phosphonium bromide VIIa was …
Number of citations: 2 kyutech.repo.nii.ac.jp

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